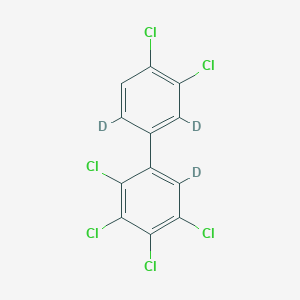![molecular formula C19H16O B15295499 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene is an organic compound with the molecular formula C19H16O. It is a derivative of naphthalene, where a 3-methoxyphenyl group is attached to the naphthalene ring via an ethenyl linkage. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene typically involves the reaction of 3-methoxybenzaldehyde with naphthalene in the presence of a base and a catalyst. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Catalyst: Palladium on carbon (Pd/C) or other suitable catalysts
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 1-[2-(3-Methoxyphenyl)ethenyl]naphthoic acid.
Reduction: Formation of 1-[2-(3-Methoxyphenyl)ethyl]naphthalene.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Methoxyphenyl)ethenyl]naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-[2-(3-Methoxyphenyl)ethenyl]naphthalene can be compared with other similar compounds, such as:
- 1-[2-(2-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(4-Methoxyphenyl)ethenyl]naphthalene
- 1-[2-(3-Methylphenyl)ethenyl]naphthalene
These compounds share similar structures but differ in the position or type of substituent on the phenyl ring. The unique properties of this compound arise from the specific placement of the methoxy group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C19H16O |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
1-[(E)-2-(3-methoxyphenyl)ethenyl]naphthalene |
InChI |
InChI=1S/C19H16O/c1-20-18-10-4-6-15(14-18)12-13-17-9-5-8-16-7-2-3-11-19(16)17/h2-14H,1H3/b13-12+ |
Clé InChI |
ILLLWKLPGYTKRF-OUKQBFOZSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C/C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=CC(=C1)C=CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


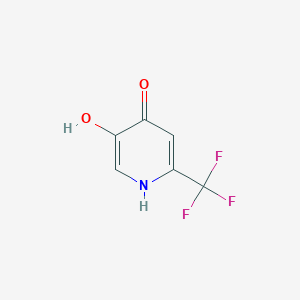
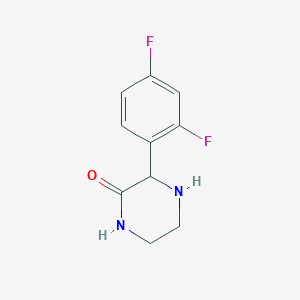
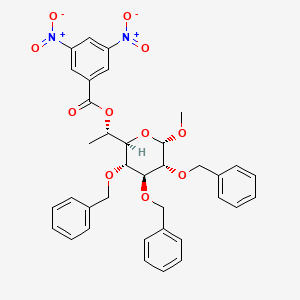

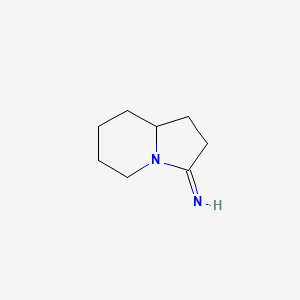
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
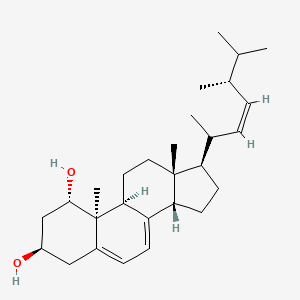
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

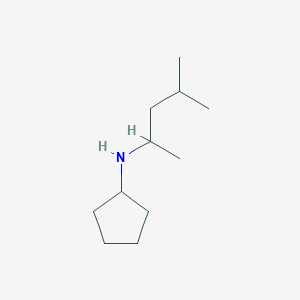
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
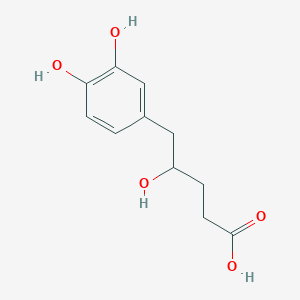
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
